
2,2-Bis(methoxymethyl)azetidine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis(methoxymethyl)azetidine hydrochloride is a chemical compound with the CAS Number: 2418642-09-6 . It has a molecular weight of 181.66 . The compound is stored at a temperature of 4 degrees Celsius and is in powder form .
Synthesis Analysis
The synthesis of azetidines, which are important four-membered heterocycles used in organic synthesis and medicinal chemistry, has seen remarkable advances . The reactivity of azetidines is driven by a considerable ring strain, making them more stable than related aziridines . This stability translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Molecular Structure Analysis
The InChI code for 2,2-Bis(methoxymethyl)azetidine hydrochloride is 1S/C7H15NO2.ClH/c1-9-5-7(6-10-2)3-4-8-7;/h8H,3-6H2,1-2H3;1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
2,2-Bis(methoxymethyl)azetidine hydrochloride is a powder that is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 181.66 .Applications De Recherche Scientifique
Ring Expansion Applications
2-(1-Hydroxyalkyl)azetidines, closely related to 2,2-Bis(methoxymethyl)azetidine hydrochloride, react with bis(trichloromethyl) carbonate (BTC) after basic treatment to form 4-(2-chloroethyl)oxazolidinones. This transformation's efficiency varies based on the alcohol involved and the azetidine ring's substitution pattern, highlighting its use in creating diverse chemical structures (Couty, Drouillat, & Lemée, 2011).
Catalytic Applications in Asymmetric Synthesis
Chiral C2-symmetric 2,4-disubstituted azetidine derivatives, which include 2,2-Bis(methoxymethyl)azetidine, have been synthesized and used as chiral ligands in the asymmetric addition of diethylzinc to aldehydes, producing sec-alcohols with high chemical yields and enantiomeric excesses. This suggests its significant role in the enantioselective synthesis of complex molecules (Shi & Jiang, 1999).
Solvatochromic Probes
Azetidine derivatives, including structures similar to 2,2-Bis(methoxymethyl)azetidine, have been used in designing highly fluorescent solvatochromic probes. These probes can distinguish structurally similar organic liquids and possess exceptional photochemical stability, indicating their potential in chemical sensing and environmental monitoring applications (Liu et al., 2016).
Synthesis of Novel Azetidines
Research has focused on developing methodologies for synthesizing novel azetidine classes, including 3,3-dichloroazetidines, highlighting the versatility and potential of 2,2-Bis(methoxymethyl)azetidine hydrochloride as a precursor in synthesizing structurally diverse azetidine derivatives with potential applications across various chemical sectors (Aelterman, de Kimpe, & Declercq, 1998).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Orientations Futures
Mécanisme D'action
Mode of Action
Azetidines, a class of compounds to which this molecule belongs, are known to be involved in various chemical reactions, including ring-opening polymerizations .
Biochemical Pathways
Azetidines are known to be precursors for obtaining 3-substituted azetidine-2-carboxylic acids , suggesting that they may play a role in the synthesis of these compounds.
Propriétés
IUPAC Name |
2,2-bis(methoxymethyl)azetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-9-5-7(6-10-2)3-4-8-7;/h8H,3-6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNXWLJXSHWRJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCN1)COC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Bis(methoxymethyl)azetidine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid;piperazine](/img/no-structure.png)
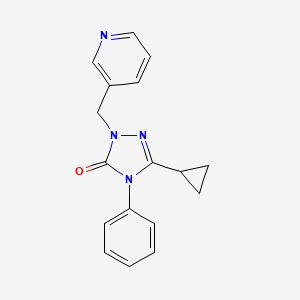


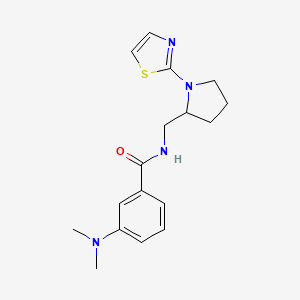
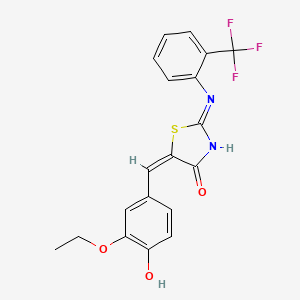
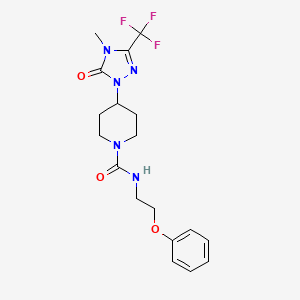
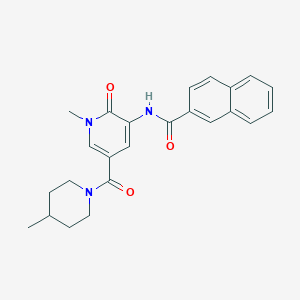
![2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2826791.png)

![tert-butyl N-(2-{[(5-chloropyrazin-2-yl)methyl]carbamoyl}ethyl)carbamate](/img/structure/B2826794.png)
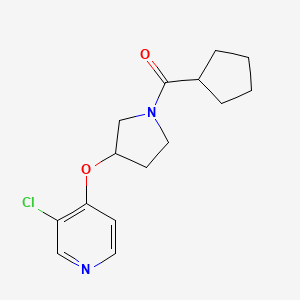
![6-(3,4-Dimethoxyphenyl)-2-[[4-(trifluoromethyl)phenyl]methyl]pyridazin-3-one](/img/structure/B2826796.png)